

Environmental Fate and Degradation of Isopropyl Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl isobutyrate*

Cat. No.: *B1585242*

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Introduction

Isopropyl isobutyrate (CAS No. 617-50-5) is a colorless liquid with a characteristic fruity, pineapple-like odor. It is widely used as a flavoring agent in the food industry and as a fragrance component in various consumer products.^{[1][2]} Its use in pharmaceutical formulations is also being explored. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the available data on the environmental persistence, degradation pathways, and ecotoxicity of **isopropyl isobutyrate**.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. Key properties of **isopropyl isobutyrate** are summarized in Table 1.

Table 1: Physicochemical Properties of **Isopropyl Isobutyrate**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[3]
Molecular Weight	130.18 g/mol	[3]
Boiling Point	120-121 °C at 760 mmHg	[2]
Vapor Pressure	13.966 mmHg at 25 °C (estimated)	[2]
Water Solubility	1236 mg/L at 25 °C (estimated)	[2]
Log K _{ow} (Octanol-Water Partition Coefficient)	2.002 (estimated)	[2]
Henry's Law Constant	Data not available	

Environmental Fate and Degradation

The environmental fate of **isopropyl isobutyrate** is determined by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and potential for bioaccumulation.

Biodegradation

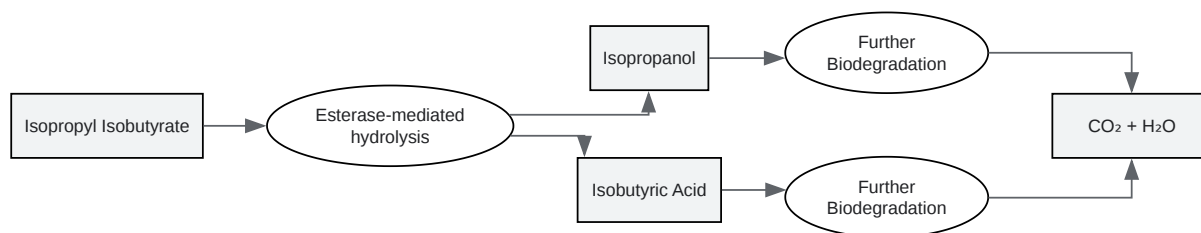
Biodegradation is a key process for the removal of organic compounds from the environment. "Ready biodegradability" tests, such as those outlined in the OECD Guideline 301, are used to assess the potential for rapid and complete biodegradation in an aerobic environment.[4][5]

While specific experimental data on the ready biodegradability of **isopropyl isobutyrate** is not readily available in the reviewed literature, its chemical structure as a simple ester suggests that it is likely to be readily biodegradable. Esters are generally susceptible to enzymatic hydrolysis by a wide variety of microorganisms in soil and water.

Expected Biodegradation Pathway:

The aerobic biodegradation of **isopropyl isobutyrate** is expected to proceed via hydrolysis of the ester bond to form isopropanol and isobutyric acid. Both of these degradation products are

readily biodegradable.[6]



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Caption: Expected aerobic biodegradation pathway of **isopropyl isobutyrate**.

Experimental Protocol: OECD 301D - Closed Bottle Test

The Closed Bottle Test (OECD 301D) is a standard method for assessing the ready biodegradability of chemicals.[7][8][9]

- Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a sewage treatment plant effluent and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during biodegradation of the test substance, corrected for the uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).[7]
- Inoculum: Effluent from a municipal sewage treatment plant.[7]
- Test Duration: 28 days.[7]
- Temperature: 20 ± 1 °C.[7]
- Pass Level for Ready Biodegradability: ≥ 60% of ThOD within a 10-day window. The 10-day window begins when the degree of biodegradation has reached 10% and must end before day 28.[4]

Abiotic Degradation

Hydrolysis:

As an ester, **isopropyl isobutyrate** can undergo hydrolysis, a chemical reaction with water that cleaves the ester bond. The rate of hydrolysis is dependent on pH and temperature. While specific experimental hydrolysis data for **isopropyl isobutyrate** is limited, esters, in general, are susceptible to hydrolysis, particularly under alkaline conditions.

Photodegradation in the Atmosphere:

Volatile compounds released into the atmosphere can be degraded by photochemical reactions. The primary degradation pathway for most organic compounds in the troposphere is reaction with hydroxyl (OH) radicals.

A study by Stemmler et al. (1997) determined the rate coefficient for the gas-phase reaction of **isopropyl isobutyrate** with OH radicals at room temperature.[\[10\]](#)

Table 2: Atmospheric Degradation Data for **Isopropyl Isobutyrate**

Parameter	Value	Reference
Rate Coefficient for reaction with OH radicals (k_{OH})	$6.5 \pm 0.4 \times 10^{-12}$ cm ³ /molecule·s	[10]
Calculated Atmospheric Half-life ($t_{1/2}$)	~2.5 days*	Calculated

* Calculated assuming an average atmospheric OH radical concentration of 1.5×10^6 molecules/cm³.

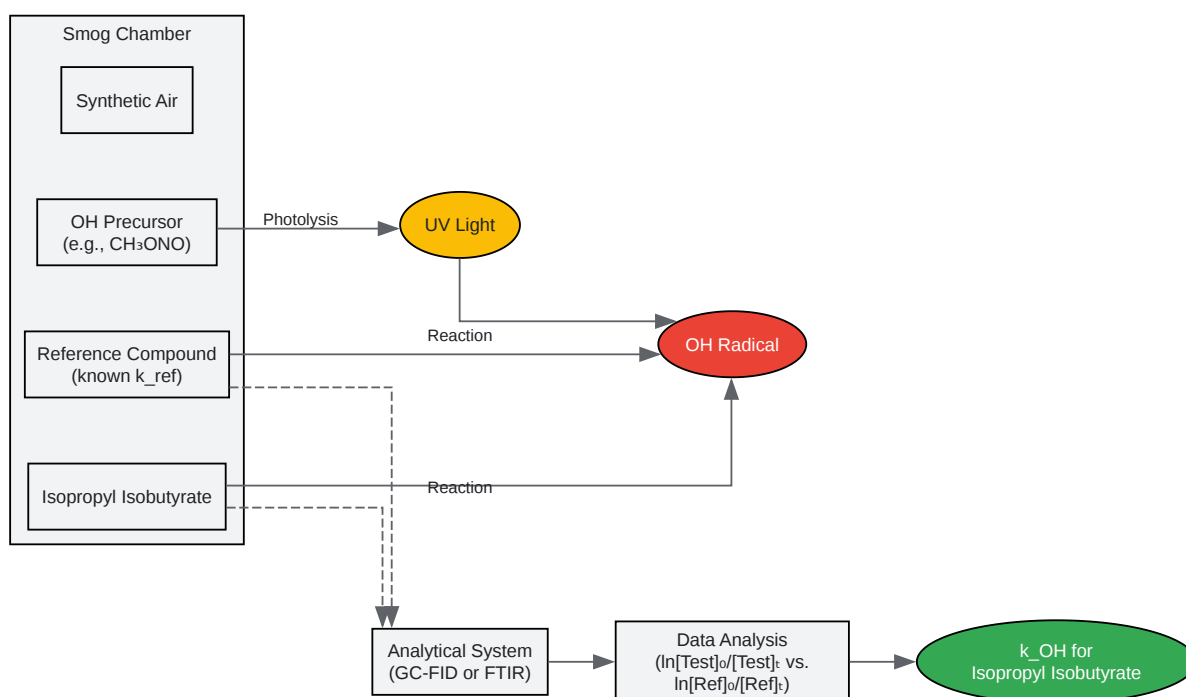
Experimental Protocol: Relative Rate Method for k_{OH} Determination

The rate coefficient for the reaction of a test compound with OH radicals is often determined using a relative rate method in a smog chamber.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Principle: The test compound and a reference compound with a known OH reaction rate coefficient are introduced into a reaction chamber (e.g., a Teflon bag or quartz reactor) filled

with synthetic air. OH radicals are generated in situ, typically by the photolysis of a precursor such as methyl nitrite or hydrogen peroxide. The concentrations of the test and reference compounds are monitored over time using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy. The rate coefficient of the test compound is calculated relative to the known rate coefficient of the reference compound.[10][12]

- OH Radical Source: Photolysis of methyl nitrite (CH_3ONO) or hydrogen peroxide (H_2O_2).[10]
- Analytical Techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Fourier-Transform Infrared (FTIR) Spectroscopy.[12]



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Caption: Experimental workflow for determining the OH radical reaction rate constant.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). A high BCF indicates a greater potential for bioaccumulation. While no experimental BCF data for **isopropyl isobutyrate** were found, its estimated log K_{ow} of 2.002 suggests a low potential for bioaccumulation.^[2] Generally, substances with a log K_{ow} below 3 are not considered to be bioaccumulative.

Mobility in Soil

The mobility of a chemical in soil is influenced by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water partitioning coefficient (K_{oc}). No experimental K_{oc} data for **isopropyl isobutyrate** were identified. However, its moderate water solubility and low log K_{ow} suggest that it is likely to have a low to moderate mobility in soil.

Ecotoxicity

Limited data is available on the ecotoxicity of **isopropyl isobutyrate**. Further studies on its acute and chronic toxicity to aquatic organisms such as fish, daphnia, and algae are needed for a comprehensive environmental risk assessment.^{[13][14][15][16]}

Summary and Conclusion

Isopropyl isobutyrate is expected to have a relatively short persistence in the environment. Its degradation is likely to be dominated by rapid biodegradation in soil and water and by photodegradation in the atmosphere. The estimated low octanol-water partition coefficient suggests a low potential for bioaccumulation. While the available data provides a general understanding of its environmental fate, further experimental studies on its ready biodegradability, bioconcentration factor, and aquatic toxicity would provide a more complete environmental profile.

This guide is intended to be a resource for professionals involved in the research, development, and risk assessment of products containing **isopropyl isobutyrate**. The provided information on experimental protocols can aid in the design of future studies to fill the existing data gaps.

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